molecular formula C12H13IO3 B13673692 Ethyl 2-(4-acetyl-3-iodophenyl)acetate

Ethyl 2-(4-acetyl-3-iodophenyl)acetate

Cat. No.: B13673692
M. Wt: 332.13 g/mol
InChI Key: YQUWMICYXBQBMA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetyl-3-iodophenyl)acetate is an organic compound with the molecular formula C12H13IO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetyl-3-iodophenyl)acetate typically involves the esterification of 4-acetyl-3-iodophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetyl-3-iodophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-acetyl-3-iodobenzoic acid.

    Reduction: Ethyl 2-(4-acetylphenyl)acetate.

    Substitution: Ethyl 2-(4-acetyl-3-azidophenyl)acetate or Ethyl 2-(4-acetyl-3-cyanophenyl)acetate.

Scientific Research Applications

Ethyl 2-(4-acetyl-3-iodophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-(4-acetyl-3-iodophenyl)acetate exerts its effects depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the iodine was originally bonded. This results in the formation of a new carbon-nucleophile bond.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-acetylphenyl)acetate
  • Ethyl 2-(4-iodophenyl)acetate
  • Ethyl 2-(3-iodophenyl)acetate

Uniqueness

Ethyl 2-(4-acetyl-3-iodophenyl)acetate is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring

Properties

Molecular Formula

C12H13IO3

Molecular Weight

332.13 g/mol

IUPAC Name

ethyl 2-(4-acetyl-3-iodophenyl)acetate

InChI

InChI=1S/C12H13IO3/c1-3-16-12(15)7-9-4-5-10(8(2)14)11(13)6-9/h4-6H,3,7H2,1-2H3

InChI Key

YQUWMICYXBQBMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C(=O)C)I

Origin of Product

United States

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